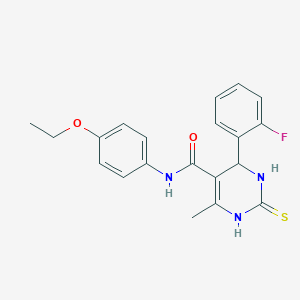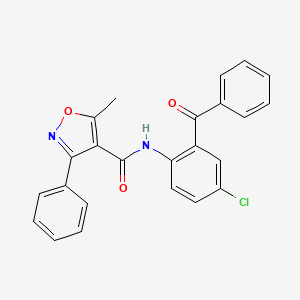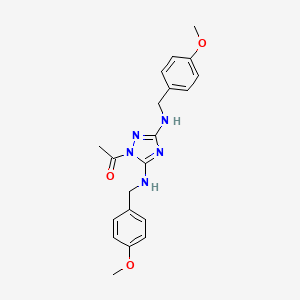![molecular formula C18H19N3O2 B4967608 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol, also known as PDP or LSN2424100, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole-based molecules and has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is not fully understood, but it has been proposed that it acts through multiple pathways. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines and chemokines. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been found to induce the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and glutamate-induced excitotoxicity. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been found to have antioxidant properties and to increase the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is that it has been extensively studied and has been found to have a wide range of biological activities. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to be relatively stable and can be easily synthesized. However, one of the limitations of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its therapeutic potential by developing more potent and selective derivatives. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
Synthesis Methods
The synthesis of 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol involves a multi-step reaction process that starts with the reaction of 6-methoxy-2-pyridinylboronic acid with 3-bromoanisole to form the intermediate compound, 3-(6-methoxy-2-pyridinyl)phenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with 3-(1H-pyrazol-1-yl)propanol to yield 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol.
Scientific Research Applications
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-[3-[3-(6-methoxypyridin-2-yl)phenyl]pyrazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-18-8-3-7-16(19-18)14-5-2-6-15(13-14)17-9-11-21(20-17)10-4-12-22/h2-3,5-9,11,13,22H,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSYRYABKOVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)
![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)


![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)